![molecular formula C9H15N3O B1526848 N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine CAS No. 866620-42-0](/img/structure/B1526848.png)
N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine
Overview
Description
Scientific Research Applications
N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been used as a catalyst for the synthesis of a variety of compounds, including chiral compounds, which can be used in the development of new drugs. Additionally, this compound has been used as a reagent in the synthesis of a variety of organic molecules, including drugs and pharmaceuticals.
Mechanism of Action
Target of Action
It is known that similar compounds, such as antisense oligonucleotides, are designed to bind to specific rna sequences, thereby modulating gene expression .
Mode of Action
N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine likely interacts with its targets through Watson-Crick base pairing, similar to other antisense oligonucleotides . This interaction can lead to changes in gene expression, potentially inhibiting the translation process .
Biochemical Pathways
It is known that antisense oligonucleotides can influence a variety of pathways, including those involved in gene silencing .
Pharmacokinetics
These compounds are known to be resistant to nuclease metabolism in both plasma and tissue . They exhibit rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .
Result of Action
Similar antisense oligonucleotides are known to modulate gene expression, which can have a variety of downstream effects depending on the specific target .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine has several advantages when used in laboratory experiments. It is a relatively stable compound, and it is easily synthesized from readily available starting materials. Additionally, this compound is a relatively inexpensive compound, making it an attractive option for researchers. However, this compound is a relatively reactive compound, and it can be difficult to control the reaction conditions when using it in laboratory experiments.
Future Directions
The potential applications of N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine are numerous, and there are a variety of future directions that could be explored. For example, further research could be conducted to investigate the compound’s potential applications in the field of medicinal chemistry and drug discovery. Additionally, further research could be conducted to explore the compound’s potential applications in the synthesis of a variety of organic molecules. Additionally, further research could be conducted to explore the compound’s potential applications in the development of new catalysts and reagents. Finally, further research could be conducted to investigate the compound’s potential applications in the field of biotechnology.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific data for “N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine” is not available, similar compounds like Bis(2-methoxyethyl) ether have safety data sheets available that provide information on hazards, handling, storage, and disposal .
properties
IUPAC Name |
5-N-(2-methoxyethyl)-5-N-methylpyridine-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(5-6-13-2)8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJDARBBDLVPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CN=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866620-42-0 | |
Record name | N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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